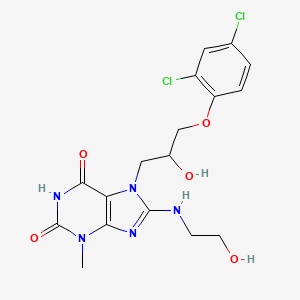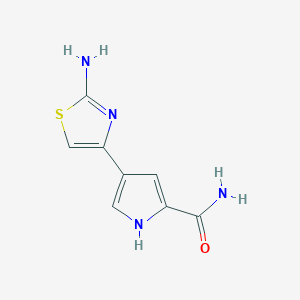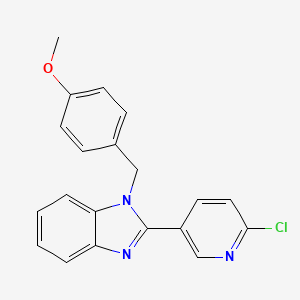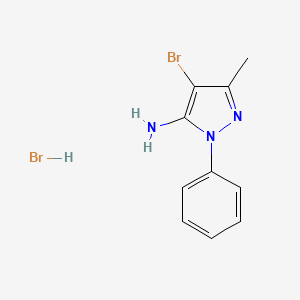![molecular formula C15H10N2O5S2 B2775025 Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-34-9](/img/structure/B2775025.png)
Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” is complex, involving multiple rings and functional groups. The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . The presence of the nitro group and carboxamido group adds to the complexity of the molecule.Scientific Research Applications
Organic Semiconductors
Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate: is a compound that can be utilized in the development of organic semiconductors . Thiophene derivatives like this one are known for their excellent charge-carrier mobility, which is crucial for high-performance organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The nitro group in the compound could potentially enhance the electron-accepting ability, making it a valuable material for n-type semiconductors .
Corrosion Inhibitors
The thiophene moiety is recognized for its role in corrosion inhibition . The compound could be investigated for its effectiveness in protecting metals and alloys in aggressive environments. Its application could extend to industries where corrosion resistance is paramount, such as in marine coatings and oil and gas pipelines .
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties . This particular compound could be explored for its potential as an anticancer , anti-inflammatory , or antimicrobial agent due to the presence of the nitrothiophene and carboxylate groups, which are often associated with biological activity .
Advanced Synthesis Techniques
The compound can be used in advanced synthesis techniques such as the Gewald reaction or Paal–Knorr synthesis . These methods are significant for creating aminothiophene derivatives, which are valuable intermediates in the synthesis of more complex organic molecules.
Agrochemical Applications
Considering the importance of thiophene derivatives in agrochemistry, this compound could serve as a precursor for the synthesis of herbicides and pesticides . The nitro group might enhance the herbicidal or pesticidal activity, providing a new avenue for controlling agricultural pests and weeds.
Future Directions
The future directions for research on “Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” could involve further exploration of its synthesis, properties, and potential applications. Given the interesting properties of thiophene derivatives, this compound could potentially have applications in various fields such as medicinal chemistry and material science .
properties
IUPAC Name |
methyl 3-[(5-nitrothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S2/c1-22-15(19)13-12(8-4-2-3-5-9(8)24-13)16-14(18)10-6-7-11(23-10)17(20)21/h2-7H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFDPUWCKZRRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2774945.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)




![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)
![Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester](/img/structure/B2774964.png)